5-(Dimethylamino)-2-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-(dimethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10(2)6-3-4-8(11)7(5-6)9(12)13/h3-5,11H,1-2H3,(H,12,13) |
InChI Key |
VMKSYMZPOOVDRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Hydroxybenzoic Acid Derivatives
Structural and Functional Differences
- Substituent Effects on Lipophilicity: The dimethylamino group in the target compound likely increases membrane permeability compared to polar groups like -COOH (e.g., 5-[(4-Carboxybutanoyl)Amino]- derivative) or -SO₂- (e.g., sulfonamide derivatives) . This could enhance bioavailability but may reduce aqueous solubility.
- Pharmacological Activity: Anti-inflammatory Potency: Brominated derivatives (e.g., 5-{[(2E)-3-Bromo...}) exhibit stronger anti-inflammatory effects in preclinical models than non-halogenated analogs, likely due to enhanced electrophilic reactivity . Thermotolerance: Prenylated derivatives (e.g., 5-(Bis(3-methylbut-2-enyl)amino)-) activate stress response pathways in C.
- Stability: Mesalamine (5-amino-2-hydroxybenzoic acid) undergoes degradation via Maillard reactions with reducing sugars, forming pyrrole derivatives . The dimethylamino group in the target compound may mitigate such reactivity due to steric hindrance or reduced nucleophilicity.
Pharmacokinetic Considerations
- Absorption and Metabolism: Carboxy-containing derivatives (e.g., 5-[(4-Carboxybutanoyl)Amino]-) show prolonged plasma half-lives in rats due to reduced renal clearance, whereas brominated analogs exhibit rapid tissue distribution . The dimethylamino group’s impact on metabolism remains speculative but may involve N-demethylation pathways.
Preparation Methods
Reaction Mechanism
This method involves nucleophilic substitution of a hydroxyl group in 3,5-dihydroxybenzoic acid with dimethylamine under high-temperature, high-pressure conditions. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl) to prevent side reactions.
Example Protocol (Adapted from AU1885083A):
-
Esterification : 3,5-Dihydroxybenzoic acid (1.0 mol) is refluxed with methanol and sulfuric acid to form methyl 3,5-dihydroxybenzoate.
-
Amination : The ester is heated with excess dimethylamine (3.0 mol) at 150–180°C in a sealed reactor for 8–12 hours.
-
Hydrolysis : The product is treated with 6M HCl to yield 5-(dimethylamino)-2-hydroxybenzoic acid.
Key Data:
Advantages:
-
Minimal byproducts (e.g., <5% 3-dimethylamino isomer).
-
Scalable for industrial production.
Mannich Reaction-Based Alkylation
Methodology
The Mannich reaction introduces a dimethylaminomethyl group to 2-hydroxybenzoic acid derivatives, followed by oxidation or rearrangement. This route is described in EP0373668A2 for analogous compounds.
Steps:
-
Mannich Base Formation : 2-Hydroxybenzoic acid reacts with formaldehyde and dimethylamine in ethanol at 50–60°C.
-
Oxidation : The intermediate is treated with KMnO₄ or H₂O₂ to convert the -CH₂NMe₂ group to -NMe₂.
Optimized Conditions:
| Component | Molar Ratio | Temperature | Time |
|---|---|---|---|
| 2-Hydroxybenzoic acid | 1.0 | 50°C | 6 h |
| Formaldehyde | 1.2 | ||
| Dimethylamine | 1.5 |
Outcomes:
Nitration-Reduction-Dimethylation Sequence
Process Overview
Adapted from CN101020628A, this method modifies the aromatic ring through sequential functionalization:
-
Nitration : 2-Hydroxybenzoic acid is nitrated at the 5-position using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to -NH₂.
-
Dimethylation : The amine is methylated using methyl iodide or dimethyl sulfate.
Critical Parameters:
-
Nitration must occur at ≤10°C to avoid di-nitration.
-
Dimethylation efficiency improves with NaHCO₃ as a base (yield: 80–88%).
Comparative Efficiency:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 92 | 98 |
| Reduction | 95 | 99 |
| Dimethylation | 85 | 97 |
Esterification-Hydrolysis Protection Strategy
Approach to Enhance Reactivity
Protecting the carboxylic acid as an ester (e.g., methyl) prevents decarboxylation during amination. This method is detailed in WO2003103654A1 for related salicylic acid derivatives.
Protocol:
-
Esterification : 2,5-Dihydroxybenzoic acid → methyl ester using SOCl₂/MeOH.
-
Amination : React with dimethylamine at 130°C for 6 hours.
-
Hydrolysis : NaOH (2M) regenerates the carboxylic acid.
Performance Metrics:
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Direct Amination | 72–85 | 95 | Low | High |
| Mannich Reaction | 65–70 | 90 | Medium | Moderate |
| Nitration-Reduction | 80–88 | 97 | High | Low |
| Esterification Route | 78 | 99 | Medium | High |
Key Insights:
-
Direct amination is optimal for industrial use due to simplicity and cost.
-
Nitration-reduction suits lab-scale synthesis requiring high regioselectivity.
Challenges and Optimization Opportunities
-
Byproduct Formation : Dimethylation may produce quaternary ammonium salts, requiring ion-exchange chromatography.
-
Solvent Systems : Polar aprotic solvents (DMF, DMAc) improve amine reactivity but complicate purification.
-
Catalyst Innovation : Pd/C or Raney Ni enhances reduction efficiency in nitration-based routes .
Q & A
Q. What synthetic methodologies are effective for preparing 5-(Dimethylamino)-2-hydroxybenzoic acid, and how can reaction parameters be optimized?
Methodological Answer: Synthesis of substituted hydroxybenzoic acids typically involves nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis using copper/zeolite catalysts (as demonstrated for sulfur-containing analogs) can enhance reaction efficiency and yield . Optimization parameters include:
- Catalyst loading : 5-10 mol% catalyst for improved reaction kinetics.
- Temperature : 80-100°C for 4-6 hours to ensure complete substitution.
- Solvent systems : Polar aprotic solvents (e.g., DMF) or water (for green chemistry approaches) .
Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- NMR : Analyze splitting patterns in NMR to confirm substitution positions (e.g., aromatic protons adjacent to dimethylamino and hydroxyl groups show distinct coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak (M) and isotopic patterns (e.g., M+2 peaks for halogenated analogs, though not applicable here) .
- IR Spectroscopy : Identify characteristic stretches for -OH (~3200 cm), carboxylic acid (-COOH, ~1700 cm), and dimethylamino groups (~2800 cm).
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound derivatives?
Methodological Answer: DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:
- HOMO/LUMO orbitals : Predict electron-rich regions (e.g., hydroxyl and dimethylamino groups act as nucleophilic sites) .
- Charge distribution : Identify reactive positions for electrophilic substitution or hydrogen bonding (e.g., carboxylic acid group as a hydrogen bond donor) .
- Transition states : Simulate reaction pathways for derivative synthesis, such as esterification or amide coupling .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological activity for this compound analogs?
Methodological Answer:
- Bioavailability optimization : Modify lipophilicity via ester prodrugs (e.g., methyl esters) to enhance membrane permeability .
- Metabolic stability : Use pharmacokinetic studies (e.g., HPLC analysis in rat plasma) to identify major metabolites and adjust dosing regimens .
- Species-specific differences : Cross-validate activity in multiple animal models (e.g., Wistar rats vs. zebrafish) to account for metabolic variations .
Q. How can chromatographic methods be tailored for quantifying this compound in complex biological matrices?
Methodological Answer:
- HPLC Conditions :
- Sample preparation : Protein precipitation with acetonitrile (1:3 ratio) to remove interferents from plasma or tissue homogenates .
Data Contradiction Analysis
Q. How to resolve conflicting data on the antibacterial efficacy of this compound derivatives?
Methodological Answer:
- Standardized assays : Use CLSI guidelines for MIC (minimum inhibitory concentration) determination against reference strains (e.g., Staphylococcus aureus ATCC 25923) .
- Synergy testing : Evaluate combinatorial effects with β-lactam antibiotics to identify potentiating interactions.
- Resistance profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., altered penicillin-binding proteins) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP (lipophilicity) | HPLC retention time analysis | 1.2 ± 0.3 | |
| pKa (carboxylic acid) | Potentiometric titration | 2.8 | |
| HOMO-LUMO gap (eV) | DFT calculation | 4.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
